- A highly enantioselective total synthesis of (+)-goniodiol, Organic & Biomolecular Chemistry, 2006, 4(9), 1698-1706
Cas no 96422-52-5 (Goniodiol)
Goniodiol structure
Product Name:Goniodiol
Numero CAS:96422-52-5
MF:C13H14O4
MW:234.247864246368
CID:1080816
PubChem ID:180702
Update Time:2024-12-09
Goniodiol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Goniodiol
- (+)-Goniodiol
- (6R)-6-[(1R,2R)-1,2-Dihydroxy-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one
- (6R)-6-[(1R,2R)-1,2-Dihydroxy-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one (ACI)
- 2H-Pyran-2-one, 6-(1,2-dihydroxy-2-phenylethyl)-5,6-dihydro-, [6R-[6R*(1R*,2R*)]]- (ZCI)
- CHEMBL490371
- SCHEMBL2329557
- (R)-6-((1R,2R)-1,2-Dihydroxy-2-phenylethyl)-5,6-dihydro-2H-pyran-2-one
- (2R)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-2,3-dihydropyran-6-one
- 2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-5,6-dihydro-,(6R)-
- DTXSID70242253
- CS-0024530
- 96422-52-5
- AKOS032948955
- FS-8637
- HY-N3964
- (6R)-6-[(1R,2R)-1,2-DIHYDROXY-2-PHENYLETHYL]-5,6-DIHYDROPYRAN-2-ONE
- DA-73844
- (2R)-2-((1R,2R)-1,2-dihydroxy-2-phenylethyl)-2,3-dihydropyran-6-one
- DTXCID70164744
- [ "" ]
-
- Inchi: 1S/C13H14O4/c14-11-8-4-7-10(17-11)13(16)12(15)9-5-2-1-3-6-9/h1-6,8,10,12-13,15-16H,7H2/t10-,12-,13+/m1/s1
- Chiave InChI: RTNQVKQMVIXUPZ-RTXFEEFZSA-N
- Sorrisi: [C@@H]([C@H]1CC=CC(=O)O1)(O)[C@@H](C1C=CC=CC=1)O
Proprietà calcolate
- Massa esatta: 234.089
- Massa monoisotopica: 234.089
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 17
- Conta legami ruotabili: 3
- Complessità: 294
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 66.8A^2
- XLogP3: 1
Proprietà sperimentali
- Colore/forma: Oil
- Densità: 1.3±0.1 g/cm3
- Punto di ebollizione: 488.2±40.0 °C at 760 mmHg
- Punto di infiammabilità: 192.1±20.8 °C
- Indice di rifrazione: 1.597
- PSA: 66.76000
- LogP: 0.95260
- Pressione di vapore: 0.0±1.3 mmHg at 25°C
Goniodiol Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Goniodiol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G95360-5mg |
Goniodiol |
96422-52-5 | ,HPLC≥98% | 5mg |
¥4640.0 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4159-1 mg |
Goniodiol |
96422-52-5 | 1mg |
¥2355.00 | 2022-04-26 | ||
| A2B Chem LLC | AX16081-5mg |
2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-5,6-dihydro-,(6R)- |
96422-52-5 | 98.0% | 5mg |
$577.00 | 2024-07-18 | |
| TargetMol Chemicals | TN4159-1 ml * 10 mm |
Goniodiol |
96422-52-5 | 1 ml * 10 mm |
¥ 3330 | 2024-07-20 | ||
| TargetMol Chemicals | TN4159-5 mg |
Goniodiol |
96422-52-5 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4159-1 mL * 10 mM (in DMSO) |
Goniodiol |
96422-52-5 | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-07 | ||
| TargetMol Chemicals | TN4159-5mg |
Goniodiol |
96422-52-5 | 5mg |
¥ 3230 | 2024-07-20 |
Goniodiol Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Water ; 30 min, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane
Riferimento
- A short and efficient total synthesis of the cytotoxic (+)-goniodiol and (+)-9-deoxygoniopypyrone, Tetrahedron Letters, 1998, 39(40), 7299-7300
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Water , (6R)-5,6-Dihydro-6-[(2S,3S)-3-phenyl-2-oxiranyl]-2H-pyran-2-one ; 24 h, 60 °C
Riferimento
- Biosynthesis-Inspired Total Synthesis of Bioactive Styryllactones (+)-Goniodiol, (6S,7S,8S)-Goniodiol, (-)-Parvistone D, and (+)-Parvistone E, Journal of Natural Products, 2016, 79(8), 2060-2065
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; overnight, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- An efficient total synthesis of (+)-goniodiol, Synthesis, 2011, (5), 821-825
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
Riferimento
- A short and general approach to the synthesis of styryllactones: (+)-Goniodiol, its acetates and β-trifluoromethyl derivative, (+)-7-epi-Goniodiol and (+)-9-deoxygoniopypyrone, Synlett, 2002, (8), 1265-1268
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 6 h, -78 °C
Riferimento
- A concise enantioselective synthesis of (+)-goniodiol and (+)-8-methoxygoniodiol via Co-catalyzed HKR of anti-(2SR,3RS)-3-methoxy-3-phenyl-1,2-epoxypropane, Tetrahedron Letters, 2011, 52(3), 438-440
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 0 °C; 2 h, rt
Riferimento
- Stereoselective total synthesis of leiocarpin C and (+)-goniodiol, Synthesis, 2010, (17), 3004-3012
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Water ; 0.5 h, 80 °C; 80 °C → 0 °C
1.2 Solvents: Water ; pH 7
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Water ; pH 7
1.3 Reagents: Sodium chloride Solvents: Water
Riferimento
- A total synthesis of the styryllactone (+)-goniodiol from naphthalene, Australian Journal of Chemistry, 2003, 56(6), 585-595
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Acetic acid , Water
Riferimento
- A chemoenzymatic synthesis of the styryllactone (+)-goniodiol from naphthalene, Journal of the Chemical Society, 2002, (14), 1622-1624
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Water
Riferimento
- A total synthesis of (+)-Goniodiol using an anomeric oxygen-to-carbon rearrangement, Journal of the Chemical Society, 1998, (19), 3125-3126
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Iron chloride (FeCl3) Solvents: Dichloromethane ; 5 h, rt
Riferimento
- Facile stereoselective syntheses of goniodiol, 8-epi-goniodiol and 9-deoxygoniopypyrone, Tetrahedron Letters, 2007, 48(27), 4679-4682
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ; 1 h, rt
Riferimento
- A concise synthesis of (+)-goniodiol using a catalytic hetero Diels-Alder/allylboration sequence, Synlett, 2005, (9), 1462-1464
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; rt
Riferimento
- The first stereoselective and the total synthesis of Leiocarpin C and total synthesis of (+)-Goniodiol, Tetrahedron Letters, 2008, 49(48), 6765-6767
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Riferimento
- Stereoselective Syntheses of (+)-Goniodiol, (-)-8-Epigoniodiol, and (+)-9-Deoxygoniopypyrone via Alkoxyallylboration and Ring-Closing Metathesis, Journal of Organic Chemistry, 2002, 67(21), 7547-7550
Goniodiol Raw materials
- 2H-Pyran-2-one,6-[(4S,5R)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-yl]-5,6-dihydro-, (6R)-
- 2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]tetrahydro-4-(phenylsulfonyl)-, (6R)-
- 2H-Pyran-2-one, 5,6-dihydro-6-[(2R,3R)-3-phenyloxiranyl]-, (6R)-
- (6R)-5,6-Dihydro-6-[(1R,2R)-2-hydroxy-1-(methoxymethoxy)-2-phenylethyl]-2H-pyran-2-one
- (6R)-5,6-Dihydro-6-[(1R,2R)-2-hydroxy-2-phenyl-1-(phenylmethoxy)ethyl]-2H-pyran-2-one
- Methyl (2Z)-4-[(4R,5S)-5-[(R)-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-butenoate
- Methyl (2Z)-4-[(4R,5S)-5-[(R)-(methoxymethoxy)phenylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-butenoate
- Methyl (2Z,5R,6S,7R)-5,6,7-trihydroxy-7-phenyl-2-heptenoate
- (+)-8-Methoxygoniodiol
Goniodiol Preparation Products
Goniodiol Letteratura correlata
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
96422-52-5 (Goniodiol) Prodotti correlati
- 96422-53-6(2H-Pyran-2-one,6-[(1R,2R)-1-(acetyloxy)-2-hydroxy-2-phenylethyl]-5,6-dihydro-, (6R)-)
- 96405-62-8(Goniotriol)
- 136778-40-0(Goniodiol diacetate)
- 144429-71-0(2H-Pyran-2-one, 6-[2-(acetyloxy)-1-hydroxy-2-phenylethyl]-5,6-dihydro-,[6R*(1S*,2R*)]-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti